molecular formula C6H12F3NOSi B565694 2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide CAS No. 945623-67-6

2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide

Cat. No. B565694
CAS RN: 945623-67-6
M. Wt: 208.303
InChI Key: MSPCIZMDDUQPGJ-WVZRYRIDSA-N
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Description

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide (TFMTA) is a fluorinated organic compound that has been used in numerous applications, ranging from chemical synthesis to biomedical research. It is a colorless, odorless, and volatile liquid, and is often used as a solvent in a variety of laboratory experiments. TFMTA has a wide range of applications, including in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials.

Scientific Research Applications

Mechanism of Action

Target of Action

MSTFA-d9 is primarily used as a silylating reagent . Its primary targets are compounds with active hydrogen atoms, such as alcohols, phenols, carboxylic acids, amines, and amides . It is also used in the detection of steroid hormones 17α-ethinylestradiol (EE2) and estrone .

Mode of Action

MSTFA-d9 interacts with its targets by replacing the active hydrogen atoms in these compounds with a trimethylsilyl (TMS) group . This process, known as silylation, increases the volatility and thermal stability of the compounds, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS) .

Biochemical Pathways

For example, MSTFA-d9 can be used to detect and quantify steroid hormones in biological samples, providing insights into hormonal regulation and signaling pathways .

Pharmacokinetics

It’s worth noting that the compound is volatile and should be handled under well-ventilated conditions .

Result of Action

The primary result of MSTFA-d9’s action is the formation of TMS derivatives. These derivatives are more volatile and thermally stable than their parent compounds, making them suitable for GC-MS analysis . This allows for the detection and quantification of various compounds, including steroid hormones .

Action Environment

The efficacy and stability of MSTFA-d9 can be influenced by several environmental factors. For instance, the compound should be stored at temperatures below 30°C to maintain its stability . Additionally, it should be handled in a well-ventilated area to prevent the inhalation of its vapors . The compound is also flammable, so it should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPCIZMDDUQPGJ-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)(F)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746820
Record name 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945623-67-6
Record name 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945623-67-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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